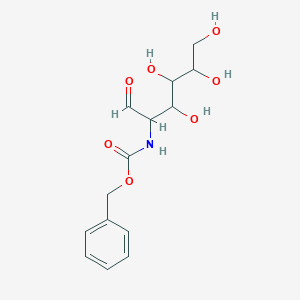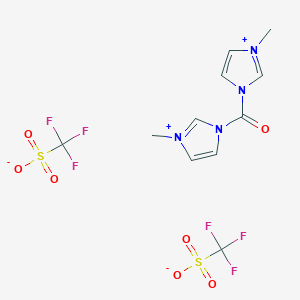![molecular formula C10H9NO4 B043554 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid CAS No. 119292-92-1](/img/structure/B43554.png)
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid (EFPC) is a heterocyclic compound that has shown potential for use in scientific research. It is a member of the furo[3,2-c]pyridine family of compounds, which have been found to have a variety of biological activities. EFPC has been studied for its potential as a therapeutic agent, as well as for its use as a tool in biochemical research.
Wirkmechanismus
The mechanism of action of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the production of pro-inflammatory molecules, and their inhibition by 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid may contribute to its anti-inflammatory activity.
Biochemische Und Physiologische Effekte
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory activity, it has been found to have antioxidant properties. 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro, as mentioned previously. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been found to have analgesic activity in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is that it is relatively easy to synthesize using the method described above. Additionally, it has been shown to have a variety of biological activities, which makes it a potentially useful tool in a number of different contexts. However, one limitation of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of different directions that future research on 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could take. For example, further studies could be conducted to better understand its mechanism of action. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could be investigated for its potential as a therapeutic agent in other contexts, such as neurodegenerative diseases. Finally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could be used as a tool in biochemical research to study the functions of specific enzymes.
Synthesemethoden
The synthesis of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been described in the literature. One method involves the reaction of 2-methyl-3-nitrofuran with ethyl cyanoacetate in the presence of sodium methoxide to yield 2-ethyl-3-nitrofuro[3,2-c]pyridine. This intermediate is then reduced with sodium dithionite to give 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been studied for its potential as a therapeutic agent in a number of different contexts. For example, it has been shown to have anti-inflammatory activity in animal models of arthritis. 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has also been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been studied for its potential as a tool in biochemical research, as it can be used to selectively inhibit certain enzymes.
Eigenschaften
CAS-Nummer |
119292-92-1 |
|---|---|
Produktname |
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid |
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
3-ethoxyfuro[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-14-8-6-5-11-4-3-7(6)15-9(8)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
TYETXXDKZRZKGI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(OC2=C1C=NC=C2)C(=O)O |
Kanonische SMILES |
CCOC1=C(OC2=C1C=NC=C2)C(=O)O |
Synonyme |
Furo[3,2-c]pyridine-2-carboxylicacid,3-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



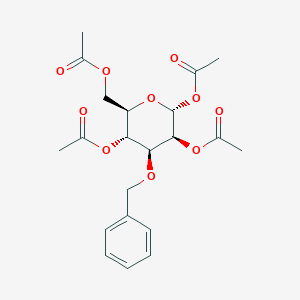


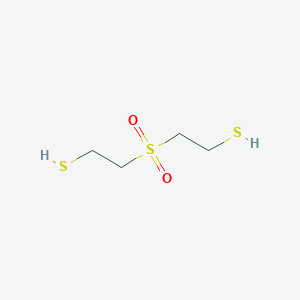

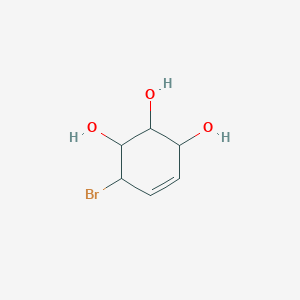
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
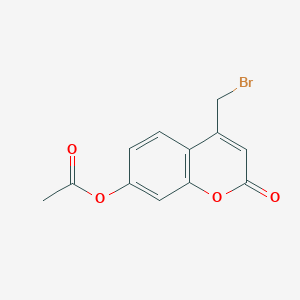

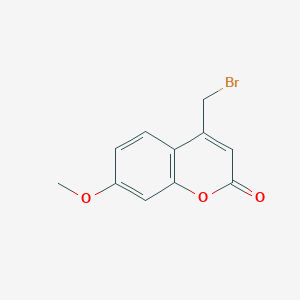
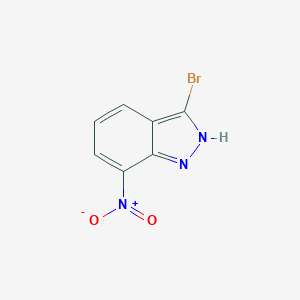
![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
